molecular formula C14H12O2S B158178 2-Phenylthiomethylbenzoic Acid CAS No. 1699-03-2

2-Phenylthiomethylbenzoic Acid

Cat. No.: B158178
CAS No.: 1699-03-2
M. Wt: 244.31 g/mol
InChI Key: QXPRAGVOCILNHG-UHFFFAOYSA-N
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Description

2-Phenylthiomethylbenzoic Acid is a complex organic compound with the molecular formula C14H12O2S. It consists of a benzoic acid group attached to a phenylthio group. This compound is primarily used for research purposes and has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Scientific Research Applications

2-Phenylthiomethylbenzoic Acid has several scientific research applications:

    Chemistry: It is used in the synthesis of metal complexes and as a ligand in coordination chemistry.

    Medicine: Research indicates potential antimicrobial and cytotoxic activities, making it relevant in medicinal chemistry.

    Industry: It is used in photopolymerization processes and as a catalyst in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylthiomethylbenzoic Acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of polysubstituted benzyl halides with phenylsulfide, followed by a Grignard reaction to form the desired benzoic acid derivative . The reaction conditions typically involve the use of solvents such as acetic acid and catalysts like cobalt manganese bromine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenylthiomethylbenzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form benzoic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions include benzoic acid derivatives, reduced benzoic acids, and substituted benzoic acids, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Phenylthiomethylbenzoic Acid involves its interaction with molecular targets and pathways. For instance, in photopolymerization, the compound acts as an electron donor in photoinduced free-radical polymerizations . In biological systems, it may interact with cellular components to induce stress tolerance or exhibit antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiomethylbenzoic Acid: C14H12O2S

    2-Se-(2-methyl-2-propenyl)-1-benzoic acid: A similar molecule studied for its molecular and electronic structure.

    (Phenylthio)acetic acid: Used in photopolymerization processes.

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit diverse applications in scientific research. Its ability to form metal complexes and act as a catalyst in organic synthesis further distinguishes it from other similar compounds.

Properties

IUPAC Name

2-(phenylsulfanylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPRAGVOCILNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937708
Record name 2-[(Phenylsulfanyl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699-03-2
Record name 2-[(Phenylthio)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1699-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((Phenylthio)methyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001699032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Phenylsulfanyl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(phenylthio)methyl]benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 67.1 gm of phthalide, 51.3 ml of thiophenol, 35.1 gm of potassium methylate and 250 ml of methanol was refluxed. Subsequently, the obtained 2-(phenylmercapto-methyl) -benzoic acid (yield: 78% of theory, m.p. 108°-110° C.) was esterified with methanol/thionylchloride by standing at -40° C. After standing overnight at room temperature, methyl 2-(phenylmercapto-methyl)-benzoate (yield: 89% of theory, b.p. 145° C. at 0.07 mm Hg) was obtained, which was converted into 2-(phenylmercapto-methyl)-phenyl carbinol (yield: 97% of theory, m.p. 64°-65° C.) by reduction with lithium aluminum hydride in diethyl ether.
Quantity
67.1 g
Type
reactant
Reaction Step One
Quantity
51.3 mL
Type
reactant
Reaction Step One
Name
potassium methylate
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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